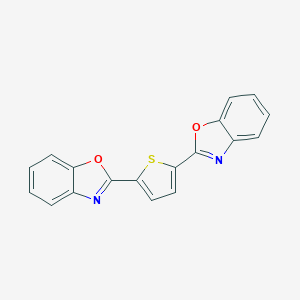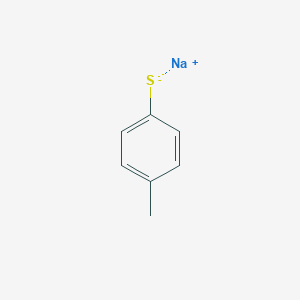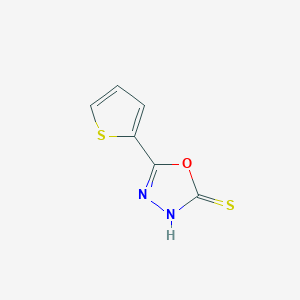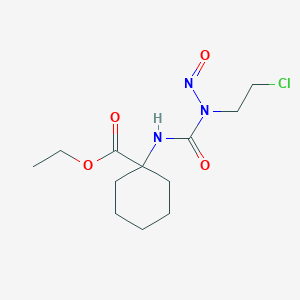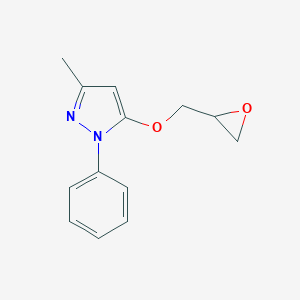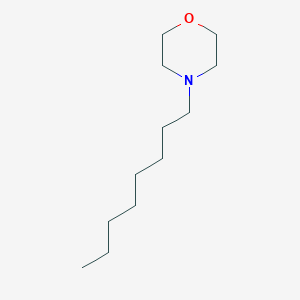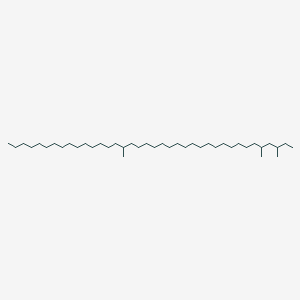
3,5,23-Trimethyloctatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,23-Trimethyloctatriacontane (TMO) is a hydrocarbon compound that belongs to the class of alkanes. It is also known as hentriacontane and has a chemical formula of C31H64. TMO is a long-chain hydrocarbon that is commonly found in natural waxes, such as beeswax and plant waxes. TMO has been the focus of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of TMO is not fully understood, but it is believed to act as a lubricant and emollient, reducing friction and improving the skin's moisture retention. TMO has also been found to have antioxidant properties, which may help to protect the skin from damage caused by free radicals.
Biochemische Und Physiologische Effekte
TMO has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the growth of cancer cells and reduce inflammation. TMO has also been found to have antimicrobial properties, making it a potential ingredient in topical antimicrobial products.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMO in lab experiments is its availability and low cost. TMO is a naturally occurring compound that can be easily synthesized from natural waxes. However, one limitation of using TMO in lab experiments is its low solubility in water, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for research on TMO. One area of research is the development of TMO-based drug delivery systems. TMO has been found to have excellent penetration properties, making it a potential candidate for delivering drugs to target cells. Another area of research is the use of TMO in material science. TMO has been found to have excellent lubricating properties, making it a potential candidate for use in industrial lubricants. Finally, further studies are needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Conclusion:
In conclusion, TMO is a unique hydrocarbon compound that has been extensively studied for its potential applications in various fields. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent and its antimicrobial and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of TMO and its potential applications in various fields.
Synthesemethoden
TMO can be synthesized using various methods, including the catalytic hydrogenation of natural waxes, such as beeswax or plant waxes. The process involves the use of a catalyst, such as palladium or platinum, to convert the unsaturated hydrocarbons in the wax into saturated hydrocarbons, including TMO. The purity of TMO can be increased through various purification techniques, such as fractional distillation.
Wissenschaftliche Forschungsanwendungen
TMO has been extensively studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and material science. TMO has been found to have excellent emollient and moisturizing properties, making it a popular ingredient in skincare products. TMO has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and cell membranes.
Eigenschaften
CAS-Nummer |
13897-16-0 |
|---|---|
Produktname |
3,5,23-Trimethyloctatriacontane |
Molekularformel |
C41H84 |
Molekulargewicht |
577.1 g/mol |
IUPAC-Name |
3,5,23-trimethyloctatriacontane |
InChI |
InChI=1S/C41H84/c1-6-8-9-10-11-12-13-17-20-23-26-29-32-35-40(4)36-33-30-27-24-21-18-15-14-16-19-22-25-28-31-34-37-41(5)38-39(3)7-2/h39-41H,6-38H2,1-5H3 |
InChI-Schlüssel |
KEHAAECHOWOSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonyme |
3,5,23-Trimethyloctatriacontane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



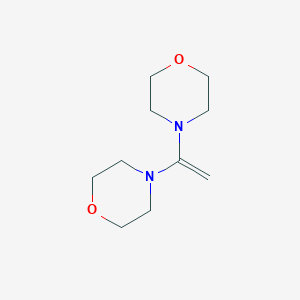
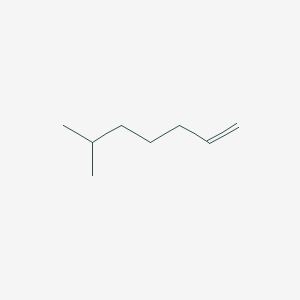
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
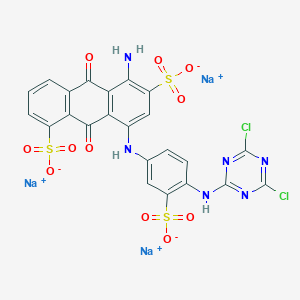
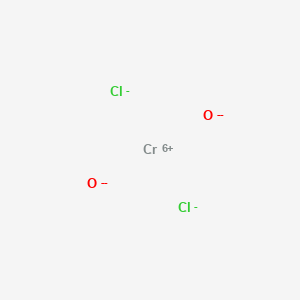
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
